3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Overview
Description
3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that combines the structural features of thiophene and oxazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves multicomponent reactions and cyclization reactions. One common method is the condensation of thiophene derivatives with appropriate oxazine precursors under controlled conditions. For example, a reaction between thiophene-3-carbaldehyde and 2-aminophenol in the presence of a suitable catalyst can yield the desired oxazine compound .
Industrial Production Methods
Industrial production of this compound may involve high-throughput mechanochemical synthesis, which allows for the parallel synthesis of multiple samples simultaneously. This method is advantageous for scaling up production while maintaining high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazine ring to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene or oxazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the oxazine ring can produce amine derivatives .
Scientific Research Applications
3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. For instance, the compound can undergo ring-opening polymerization, which is guided by intramolecular interactions and molecular geometry . This process is crucial for its application in polymer science and materials engineering.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-substituted thiophenes and thiophene sulfoxides share structural similarities with 3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine.
Benzoxazine Derivatives: Other benzoxazine compounds, such as 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives, also exhibit similar chemical properties and applications.
Uniqueness
The uniqueness of this compound lies in its combined thiophene and oxazine rings, which confer distinct electronic and steric properties. This dual-ring structure enhances its reactivity and potential for diverse applications in various scientific fields .
Properties
IUPAC Name |
3-thiophen-3-yl-3,4-dihydro-2H-1,4-benzoxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-2-4-12-10(3-1)13-11(7-14-12)9-5-6-15-8-9/h1-6,8,11,13H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLFGRHAHRXHTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2O1)C3=CSC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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